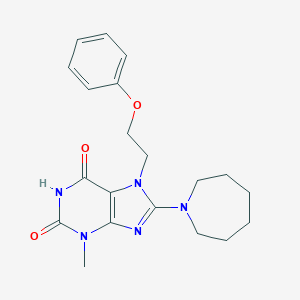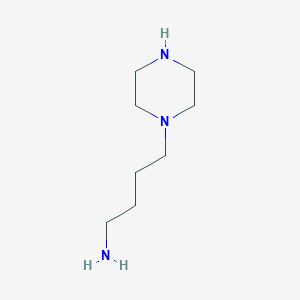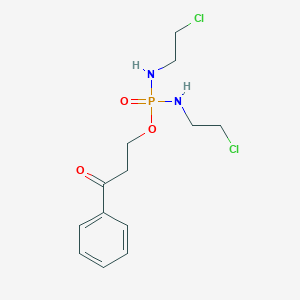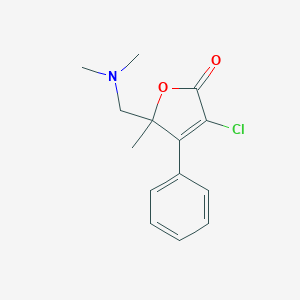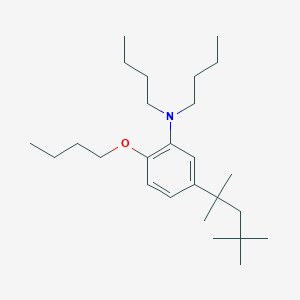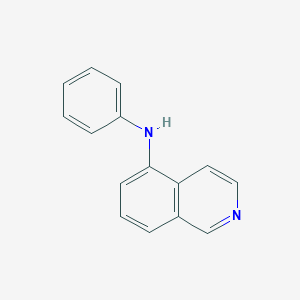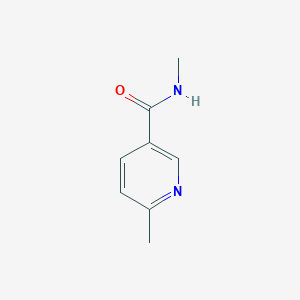
Benzyl edta
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SF-11 involves multiple steps, starting with the reaction of 4-ethoxyphenyl isothiocyanate with 4-hydroxydiphenylmethane in the presence of a base to form the intermediate product. This intermediate is then reacted with 1-piperidinecarbothioamide under controlled conditions to yield SF-11 .
Industrial Production Methods
Industrial production methods for SF-11 are not widely documented, as it is primarily used for research purposes. the synthesis generally follows the laboratory-scale procedures with optimization for larger batch sizes and improved yields .
Chemical Reactions Analysis
Types of Reactions
SF-11 undergoes various chemical reactions, including:
Oxidation: SF-11 can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert SF-11 to its corresponding amines or alcohols.
Substitution: SF-11 can undergo nucleophilic substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of SF-11 .
Scientific Research Applications
SF-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the neuropeptide Y Y2 receptor and its role in various biochemical pathways
Biology: Investigated for its effects on neuronal signaling and potential therapeutic applications in neuropsychiatric disorders
Medicine: Explored for its antidepressant-like activity and potential use in treating depression and anxiety disorders
Industry: Utilized in the development of new pharmacological agents targeting the neuropeptide Y Y2 receptor
Mechanism of Action
SF-11 exerts its effects by antagonizing the neuropeptide Y Y2 receptor. This receptor is involved in regulating various physiological processes, including appetite, anxiety, and circadian rhythms. By blocking this receptor, SF-11 modulates neuronal signaling pathways, leading to its observed antidepressant-like effects .
Comparison with Similar Compounds
SF-11 is compared with other neuropeptide Y Y2 receptor antagonists, such as BIIE0246 and JNJ-31020028. While all these compounds target the same receptor, SF-11 is unique due to its high potency and brain-penetrant properties .
List of Similar Compounds
- BIIE0246
- JNJ-31020028
- GR231118
SF-11 stands out for its specific binding affinity and pharmacokinetic profile, making it a valuable tool in neuropsychiatric research .
Properties
CAS No. |
106145-38-4 |
|---|---|
Molecular Formula |
C17H22N2O8 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C17H22N2O8/c20-14(21)8-18(9-15(22)23)7-13(6-12-4-2-1-3-5-12)19(10-16(24)25)11-17(26)27/h1-5,13H,6-11H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
DTRVZAALOQTDSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Synonyms |
enzyl EDTA benzyl-EDTA benzyl-EDTA, (S)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


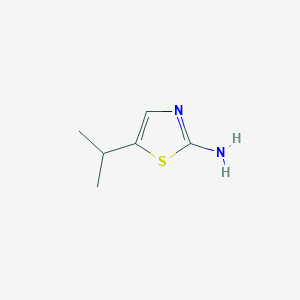

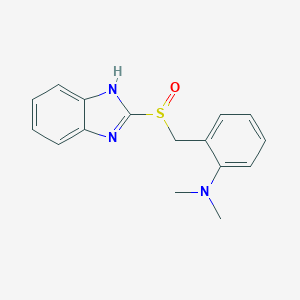
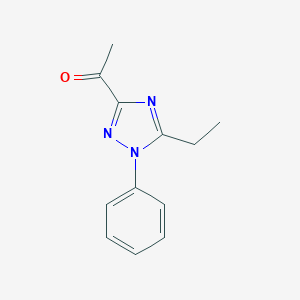
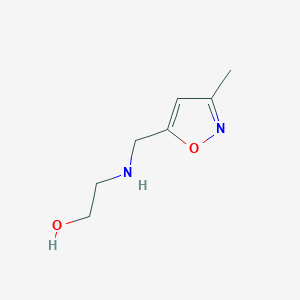
![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)
